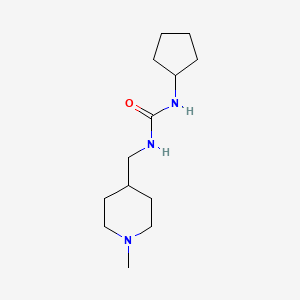

1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol”, piperidines are among the most important synthetic fragments for designing drugs. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications

Synthesis and Pharmacological Applications

A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and assessed for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These studies have explored the compounds' binding affinities for alpha(1)- and alpha(2)-adrenoceptors, demonstrating that certain derivatives exhibit strong antiarrhythmic and antihypertensive activities. The pharmacological effects are suggested to be associated with their alpha-adrenolytic properties, highlighting the role of specific moieties in their activity profile (Malawska et al., 2002).

Chemical Reactivity and Kinetic Studies

Research on the chemical reactivity of related compounds, such as 1-ethoxy-2,4-dinitronaphthalene with pyrrolidine and piperidine, has been conducted to understand their kinetic properties in different stages of reaction. These studies provide insights into the reactivity and structural influence on the rate of formation and decay of σ-adducts, which is crucial for designing compounds with desired reactivity and stability profiles (Fujinuma et al., 1989).

Molecular Design for Near-Infrared Absorbers

Innovative molecular designs incorporating spiro-piperidine units into synthetic bacteriochlorins have been developed to prevent dehydrogenation, enable nitrogen derivatization, and allow for the introduction of auxochromes. These designs aim at tailoring the polarity of near-infrared absorbers, demonstrating the compounds' potential in applications requiring specific spectral properties, such as photodynamic therapy (Reddy et al., 2013).

Stereoselective Synthesis of Heterocycles

The stereoselective synthesis of cis and trans 2,3-disubstituted pyrrolidines and piperidines from γ-oxygenated-α,β-unsaturated sulfones has been explored. This research highlights the methods for achieving desired stereochemistry in the synthesis of heterocyclic compounds, which is critical for the development of pharmaceuticals with specific activity profiles (Carretero et al., 1996).

Electrosynthesis and Functionalization

Studies on the anodic methoxylation of piperidine derivatives with N-acyl and N-sulfonyl groups have been conducted to understand their electrochemical behavior. This research provides insights into the selective formation of methoxylated products, demonstrating the utility of electrosynthesis in modifying heterocyclic compounds for various applications (Golub & Becker, 2015).

properties

IUPAC Name |

1-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-22-15-4-2-3-5-16(15)23(20,21)18-10-6-13(7-11-18)17-9-8-14(19)12-17/h2-5,13-14,19H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJFTVDAOOVLQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2930903.png)

![11-(3-methoxyphenyl)-10-thioxo-10,11-dihydro-5H-thiazolo[4',5':4,5]pyrimido[2,1-a]phthalazine-5,8(6H)-dione](/img/structure/B2930908.png)

![(Z)-ethyl 5-(but-2-enamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930909.png)

![N-[1-[(2-Chlorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2930911.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzenesulfonamide](/img/structure/B2930913.png)

![Methyl 2-amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2930919.png)

![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2930922.png)

![5-fluoro-N-[2-(2-methoxyphenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2930923.png)